molecular formula C25H30F3NO2 B15217414 (Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime

(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime

Cat. No.: B15217414
M. Wt: 433.5 g/mol
InChI Key: XKEXBFZQUALQFX-STBIYBPSSA-N
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Description

(E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic and aliphatic structures, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime typically involves multiple steps:

    Formation of the Ethanone Derivative: The initial step involves the synthesis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one. This can be achieved through Friedel-Crafts acylation of 3-Ethyl-4-(hydroxymethyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxime Formation: The ethanone derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    O-Benzylation: The final step involves the O-benzylation of the oxime with 4-cyclohexyl-3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one oxime
  • (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexylbenzyl) oxime
  • (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(3-(trifluoromethyl)benzyl) oxime

Uniqueness

The uniqueness of (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H30F3NO2

Molecular Weight

433.5 g/mol

IUPAC Name

[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methanol

InChI

InChI=1S/C25H30F3NO2/c1-3-19-14-21(10-11-22(19)15-30)17(2)29-31-16-18-9-12-23(20-7-5-4-6-8-20)24(13-18)25(26,27)28/h9-14,20,30H,3-8,15-16H2,1-2H3/b29-17+

InChI Key

XKEXBFZQUALQFX-STBIYBPSSA-N

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CO

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CO

Origin of Product

United States

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